BenchChemオンラインストアへようこそ!

2-Amino-4-guanidinobutanoic acid

Peptide secondary structure Helix propensity Protein engineering

2-Amino-4-guanidinobutanoic acid (CAS 2978-24-7), also designated L-norarginine or Agb, is a non-proteinogenic cationic amino acid featuring a guanidino group on a four-carbon backbone with an α-amino acid moiety. It belongs to the class of short-chain arginine analogs, differing from L-arginine by the absence of one methylene unit in the side chain.

Molecular Formula C5H12N4O2
Molecular Weight 160.17 g/mol
CAS No. 2978-24-7
Cat. No. B1582128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-guanidinobutanoic acid
CAS2978-24-7
Synonymsnorarginine
norarginine hydrochloride, (S)-isomer
norarginine, (L)-isome
Molecular FormulaC5H12N4O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC(CN=C(N)N)C(C(=O)O)N
InChIInChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)
InChIKeyIFPQOXNWLSRZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-guanidinobutanoic Acid (CAS 2978-24-7): Structural Identity, Compound Class, and Procurement Context


2-Amino-4-guanidinobutanoic acid (CAS 2978-24-7), also designated L-norarginine or Agb, is a non-proteinogenic cationic amino acid featuring a guanidino group on a four-carbon backbone with an α-amino acid moiety [1]. It belongs to the class of short-chain arginine analogs, differing from L-arginine by the absence of one methylene unit in the side chain. The compound is a known L-arginine metabolite and normal constituent of human physiological fluids at low concentrations [2]. Its structural position—intermediate between 2-amino-3-guanidinopropionic acid (Agp, 3-carbon side chain) and L-arginine (5-carbon side chain including the α-carbon)—makes it a critical tool for structure-activity relationship (SAR) studies where side-chain length governs molecular recognition, nucleic acid binding, peptide secondary structure, and enzyme-substrate interactions [1][3]. Procurement decisions involving this compound require precise differentiation from its one-carbon-shorter (Agp), one-carbon-longer (Arg), and two-carbon-longer (homoarginine/Agh) analogs, as well as from 4-guanidinobutanoic acid (CAS 463-00-3), which lacks the α-amino group entirely.

Why 2-Amino-4-guanidinobutanoic Acid Cannot Be Interchanged with Other Arginine Homologs or Guanidino Acids


The systematic variation of side-chain length among arginine homologs produces non-linear, context-dependent effects on peptide conformation, nucleic acid binding selectivity, and biological activity that preclude generic substitution [1]. In peptide helices, Agb (4-carbon side chain) exhibits helix propensity and C-cap energetics intermediate between Agp (3-carbon) and Arg (5-carbon), with the trend Agp < Agb < Arg for both parameters—yet extending the chain to homoarginine (Agh, 6-carbon) paradoxically reduces helix propensity relative to Arg [1]. In nucleic acid binding, oligo-Agb stabilizes both RNA/RNA and DNA/DNA duplexes, whereas oligo-Agp with a one-carbon-shorter side chain selectively stabilizes only RNA/RNA duplexes [2]. In metabolic assays, Agb is functionally silent (no insulin-like activity on adipocyte ATP/glucose metabolism), while the one-carbon-longer homoarginine and arginine derivatives produce marked insulin-like effects [3]. Furthermore, 4-guanidinobutanoic acid (CAS 463-00-3), which lacks the α-amino group, interacts with GABA transporters and GABAA receptors as an agonist/antagonist [4]—activities not reported for 2-amino-4-guanidinobutanoic acid. Each methylene increment or functional group modification thus produces a distinct pharmacological and biophysical profile, making compound-specific procurement essential for reproducible experimental outcomes.

Quantitative Head-to-Head Evidence: Where 2-Amino-4-guanidinobutanoic Acid (Agb) Differs Measurably from Closest Analogs


Helix Propensity and C-Cap Energetics: Agb Occupies a Defined Intermediate Position Between Agp and Arg in α-Helical Peptides

In a systematic study of 12 alanine-based host peptides, the helix propensity (w) and C-cap energetics of Agb were compared directly with Agp (one carbon shorter), Arg (one carbon longer), and Agh (two carbons longer). The C-cap parameter followed the monotonic trend Agp < Agb < Arg < Agh, with more favorable C-cap energetics correlating with increasing side-chain length [1]. Helix propensity followed the trend Agp < Agb < Arg > Agh, demonstrating that Agb has higher helix propensity than Agp but lower than Arg, and that the natural Arg side-chain length represents a local optimum beyond which further elongation (Agh) becomes detrimental [1]. All four Arg analogs were unfavorable for N-capping [1]. Agb-containing peptides consistently exhibited lower helicity than the corresponding Arg-containing peptides, confirming that Agb is not a functionally equivalent substitute for Arg in helical contexts [1].

Peptide secondary structure Helix propensity Protein engineering Arginine analog SAR

Nucleic Acid Duplex Stabilization Selectivity: Agb Oligomers Stabilize Both RNA/RNA and DNA/DNA, Whereas Agp Oligomers Selectively Stabilize Only RNA/RNA

In a direct comparative study of cationic oligopeptides bearing guanidino groups with varying side-chain lengths, oligomers of Agb (4-carbon side chain) stabilized both RNA/RNA and DNA/DNA duplexes, as measured by increased thermal melting temperatures (Tm) [1]. In contrast, oligomers of Agp (3-carbon side chain) exhibited a higher ability to selectively stabilize RNA/RNA duplexes, but did not stabilize DNA/DNA duplexes to the same extent [1]. This differential nucleic acid selectivity is a direct consequence of the one-methylene difference in side-chain length between Agb and Agp. Peptides with amino groups (rather than guanidino groups) selectively increased only RNA/RNA stability regardless of side-chain length, establishing the guanidino group as essential for dual RNA/DNA binding [1].

siRNA delivery Nucleic acid binding Cationic peptides Oligonucleotide therapeutics

Metabolic Activity in Isolated Adipocytes: Agb Is Functionally Inert, While Longer Arginine Homologs Exert Insulin-Like Effects on ATP and Glucose Oxidation

A head-to-head pharmacological comparison of arginine homologs on isolated fat cells demonstrated that 2-amino-4-guanidinobutyric acid (Agb) and its shorter homolog 2-amino-3-guanidinopropionic acid were totally inactive in counteracting the adrenalin-induced depression of ATP levels and in stimulating glucose oxidation [1]. In sharp contrast, the one-carbon-longer homolog homoarginine (2-amino-6-guanidinocaproic acid) and arginine derivatives (arginine methyl ester, arginine diethylamide, agmatine) produced pronounced insulin-like effects, re-elevating ATP levels and stimulating glucose oxidation [1]. This establishes a critical side-chain-length threshold for metabolic activity: a minimum of five carbons in the side chain (as in arginine/homoarginine) is required for insulin-mimetic function; Agb, with a four-carbon side chain, falls below this threshold [1].

Metabolic pharmacology Insulin-mimetic Adipocyte biology Arginine metabolism

DDAH Inhibitor Scaffold: The N-Methyl Analog of Agb Is a Validated Reversible DDAH Inhibitor with In Vivo Pharmacodynamic Activity

The Nω-methyl derivative of 2-amino-4-guanidinobutanoic acid (2-amino-4-(N'G-methyl-guanidino)butanoic acid) was developed and characterized as part of a series of substrate-based, reversible inhibitors of mammalian dimethylarginine dimethylaminohydrolase (DDAH) [1]. These inhibitors demonstrated selective DDAH inhibition with no significant direct effect on nitric oxide synthases (NOSs) [1]. In vivo administration of these Agb-derived inhibitors increased plasma asymmetric dimethylarginine (ADMA) levels, providing proof-of-concept that DDAH inhibition by this chemotype is pharmacodynamically meaningful [1]. The parent compound Agb serves as the essential synthetic precursor and structural scaffold for this inhibitor class [1].

Nitric oxide regulation DDAH inhibition ADMA metabolism Cardiovascular pharmacology

Peptide-Drug Conjugate Linker Technology: Agb Is Specifically Claimed as a Basic Non-Natural Amino Acid Linker Component in Protease-Resistant Drug Conjugates

In a patent specifically covering novel linkers for drug conjugates (US Patent Application 20220031858), 2-amino-4-guanidinobutanoic acid (Agb) is explicitly claimed as one of six basic non-natural amino acid options for the P1 position of a -P3-P2-P1- linker moiety, alongside Agb(Me), Dab, Dap, Dap(CNNH2), and Cit [1]. The linker compositions comprising Agb at the P1 position (e.g., Glu-Val-Agb) are specifically enumerated in claims [1]. The patent teaches that these linkers confer protease resistance and plasma stability compared with conjugates lacking the defined linker structure [1]. Agb is differentiated from the shorter-chain analog Dap(CNNH2) (2-amino-3-guanidinopropionic acid) by side-chain length, which influences linker flexibility, cathepsin recognition, and payload release kinetics.

Antibody-drug conjugates Linker chemistry Protease resistance Targeted cancer therapy

NRP-1/VEGF-A165 Inhibitor SAR: Agb Serves as a C-Terminal Arginine Replacement with Defined Activity Relative to Parent Arg-Containing Peptide

In a peptidomimetic SAR study targeting the VEGF-A165/NRP-1 interaction, Agb was among ten C-terminal arginine replacements designed, synthesized, and evaluated in the context of the Lys(Har)-Dab-Pro-Xaa4 peptide series [1]. The parent compound Lys(Har)-Dab-Pro-Arg exhibited an IC50 of 4.7 μM, while replacements at position 4 with homoarginine (Har) and 4-aminomethyl-phenylalanine yielded IC50 values of 14.3 μM and 19.8 μM, respectively—representing approximately 3-fold and 4.2-fold reductions in potency [1]. Agb (along with Agp, Cit, and other analogs) was included in the full evaluation panel; the study established that proteolytic stability depends more on position 2 (Dab vs. Dap) than on the C-terminal residue, with Dab-containing analogs achieving half-lives beyond 60 hours [1].

Neuropilin-1 VEGF inhibitors Peptidomimetics Cancer angiogenesis

High-Confidence Application Scenarios for 2-Amino-4-guanidinobutanoic Acid Based on Quantitative Differentiation Evidence


Side-Chain-Length-Dependent Peptide Helicity Studies Requiring an Intermediate Helix Propensity Reference Point

Agb is the required arginine analog for experimental designs that probe how guanidino side-chain length modulates α-helix stability. As established by Cheng et al. [1], Agb's helix propensity and C-cap energetics are ranked precisely between Agp (destabilizing) and Arg (optimal). Incorporating Agb as a guest residue in host peptides provides a defined intermediate reference that neither Agp (too destabilizing) nor Arg (maximal helix stabilization) can furnish. This is critical for biophysical studies of helix-coil transitions, protein folding energetics, and the design of helical peptide therapeutics where side-chain geometry must be tuned without resorting to the extremes of the arginine homolog series [1].

Dual RNA/DNA Duplex-Binding Cationic Peptide Design for Oligonucleotide Delivery

Agb is the appropriate monomer for synthesizing cationic oligopeptides intended to bind both siRNA (A-form RNA/RNA duplexes) and antisense oligonucleotides or gene-targeting constructs (B-form DNA/DNA duplexes). The work of Maeda et al. [1] demonstrated that Agb oligomers achieve dual duplex stabilization, whereas Agp oligomers are restricted to RNA-selective binding. This selectivity difference, driven by a single methylene unit in side-chain length, makes Agb the specific procurement choice for delivery platforms requiring simultaneous interaction with multiple oligonucleotide structural classes [1].

Metabolically Inert Negative Control for Insulin-Mimetic Guanidino Compound Screening

Agb serves as a structurally matched but functionally inactive negative control in adipocyte metabolic assays. Schwegler et al. [1] established that while homoarginine and arginine derivatives produce insulin-like effects on ATP maintenance and glucose oxidation in isolated fat cells, Agb is totally inactive. This binary activity gap makes Agb the correct compound for distinguishing specific, side-chain-length-dependent metabolic effects from non-specific guanidino-group effects in pharmacological screening cascades [1].

Patent-Defined Linker Synthesis for Next-Generation Antibody-Drug and Peptide-Drug Conjugates

Agb is a specifically claimed building block in the -P3-P2-P1- linker architecture of US Patent Application 20220031858 [1]. Biopharmaceutical process chemistry groups developing protease-resistant drug conjugates with defined Glu-Val-Agb or analogous linker sequences must source Agb as a discrete, patent-compliant intermediate. Substitution with Agp, Dab, or Dap at the P1 position, while also claimed in the patent, produces linkers with distinct conformational and proteolytic susceptibility profiles; the choice of Agb specifically provides a 4-carbon guanidino-bearing side chain that contributes to the claimed plasma stability advantages [1].

Quote Request

Request a Quote for 2-Amino-4-guanidinobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.